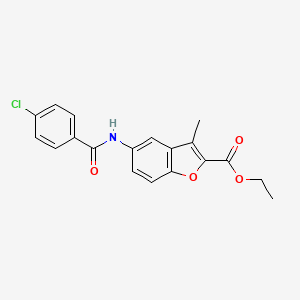
Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate” is likely to be an organic compound consisting of a benzofuran core, which is a type of heterocyclic compound . The benzofuran core is substituted with various functional groups including a chlorobenzamido group and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzofuran core, with the chlorobenzamido and carboxylate groups attached at the 5 and 2 positions, respectively . The 3 position of the benzofuran ring is substituted with a methyl group .Applications De Recherche Scientifique
Role in Hedgehog (Hh) Signaling Pathway Inhibition
This compound has been found to have promising inhibition of the Hedgehog (Hh) signaling pathway . The Hh signaling pathway is crucial for the development of various embryonic tissues in invertebrate and vertebrate development, including brain, spinal cord, lungs, gut, and hematopoietic cells . Abnormal mutations of the Hh signaling pathway can lead to cell proliferation and tumor growth .
Smoothened (Smo) Receptor Inhibition
The compound’s Hh inhibitory activities are derived from their inhibition to the Smoothened (Smo) receptor . The results showed the Smo inhibitory potency of these compounds correlated well with their Hh inhibition .
Antitumor Properties
In the field of oncology, this compound has shown relevant antitumor properties against selected tumor cell lines . It has been found to have micromolar IC 50 values against HeLa, MCF7, SKOV3, and SKMEL28 cell lines .
Antiaggregating Properties
The compound has also demonstrated antiaggregating properties . This could potentially be useful in conditions where platelet aggregation is a problem, such as cardiovascular diseases.
Antioxidant Properties
This compound has shown antioxidant properties . It has been found to have higher antioxidant and ROS formation inhibition activity than the reference drugs acetylsalicylic acid and N -acetylcysteine .
Radical Scavenging Activity
In vitro radical scavenging screening confirmed the good antioxidant properties of acylhydrazone molecules . This suggests that the compound could potentially be used in conditions where radical scavenging activity is beneficial, such as in oxidative stress-related diseases.
Mécanisme D'action
Target of Action
The primary targets of Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate are cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, making them important targets in cancer therapy.
Mode of Action
This compound interacts with its targets (CDK6 and CDK9) by inhibiting their activity
Biochemical Pathways
The inhibition of CDK6 and CDK9 affects the cell cycle and transcription pathways . This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer. The downstream effects of these pathways include the death of cancer cells and the potential reduction of tumor growth.
Result of Action
The molecular and cellular effects of the action of Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate include the inhibition of CDK6 and CDK9, disruption of the cell cycle and transcription processes, and induction of apoptosis . These effects lead to the death of cancer cells and potentially reduce tumor growth.
Propriétés
IUPAC Name |
ethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)15-10-14(8-9-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZMBHNCDKDVGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

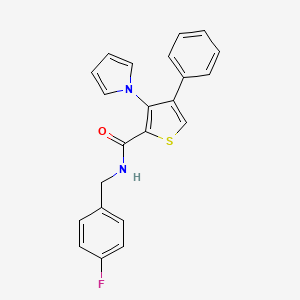

![4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2392063.png)
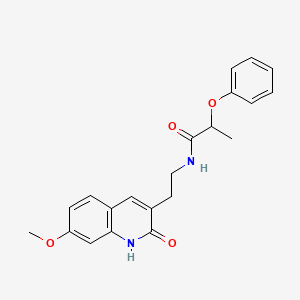
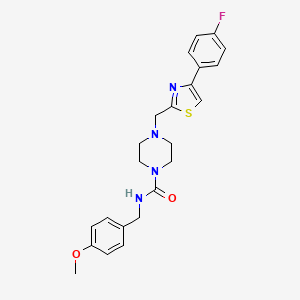


![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)
![3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile](/img/structure/B2392078.png)
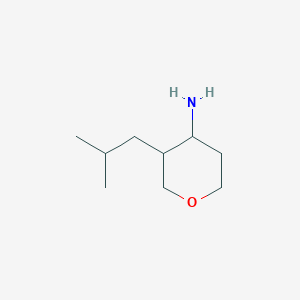
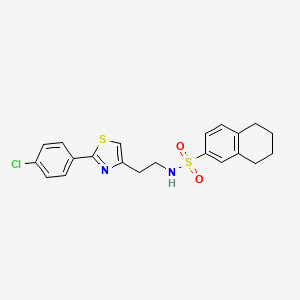

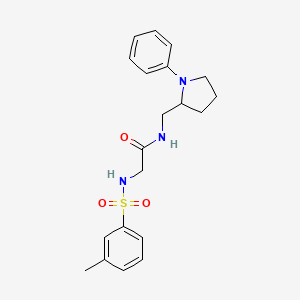
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)